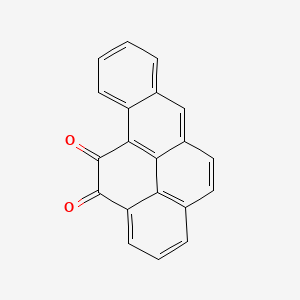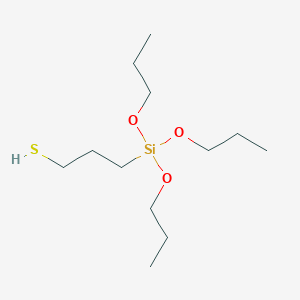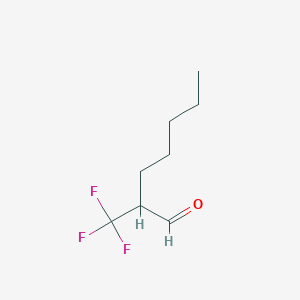
9-butyl-1-methyl-3H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-butyl-1-methyl-3H-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is part of a larger family of xanthine derivatives, which are known for their pharmacological activities, including stimulant and bronchodilator effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-butyl-1-methyl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method is the selective N-alkylation of xanthine at the N1 and N3 positions using butyl and methyl groups . The reaction conditions often involve the use of strong bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of xanthine derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
9-butyl-1-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring, often using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various alkylated and oxidized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
9-butyl-1-methyl-3H-purine-2,6-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 9-butyl-1-methyl-3H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By antagonizing these receptors, the compound can increase alertness and reduce fatigue . Additionally, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects and widespread use in beverages.
Theophylline (1,3-dimethylxanthine): Used primarily as a bronchodilator in the treatment of asthma.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant and diuretic effects.
Uniqueness
9-butyl-1-methyl-3H-purine-2,6-dione is unique due to its specific alkylation pattern, which may confer distinct pharmacological properties compared to other xanthine derivatives . Its butyl group at the N9 position and methyl group at the N1 position differentiate it from more commonly studied compounds like caffeine and theophylline .
Eigenschaften
CAS-Nummer |
61080-38-4 |
|---|---|
Molekularformel |
C10H14N4O2 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
9-butyl-1-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-3-4-5-14-6-11-7-8(14)12-10(16)13(2)9(7)15/h6H,3-5H2,1-2H3,(H,12,16) |
InChI-Schlüssel |
RJMCRESAHHYDPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=NC2=C1NC(=O)N(C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-](/img/structure/B14601842.png)




![1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole](/img/structure/B14601881.png)

![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine](/img/structure/B14601898.png)

![4-Cyanophenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14601909.png)

